molecular formula C11H17N5 B12315685 (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

Cat. No.: B12315685
M. Wt: 219.29 g/mol
InChI Key: NNZUINCXLJBTAY-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine ring, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include azo compounds, reduced pyridine derivatives, and various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for further pharmacological studies .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of key enzymes and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of hydrazine.

    (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)thioether: Contains a thioether group instead of hydrazine.

Uniqueness

The uniqueness of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine lies in its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

(5,6-dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

InChI

InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-8,11,14H,12H2,1-2H3,(H,15,16)

InChI Key

NNZUINCXLJBTAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(N=C1NN)C2=CC=CC=N2)C

Origin of Product

United States

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